Mussaenoside

Description

from Pedicula dicora

Structure

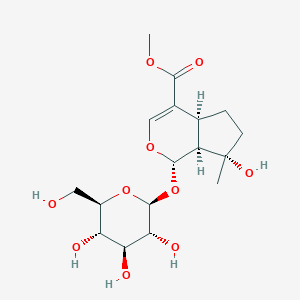

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-17(23)4-3-7-8(14(22)24-2)6-25-15(10(7)17)27-16-13(21)12(20)11(19)9(5-18)26-16/h6-7,9-13,15-16,18-21,23H,3-5H2,1-2H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGJTRDIWPEIMG-DUMNYRKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982994 | |

| Record name | Methyl 1-(hexopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64421-27-8 | |

| Record name | Mussaenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064421278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phytochemistry and Distribution of Mussaenoside in the Plant Kingdom

Mussaenoside is an iridoid glycoside with the molecular formula C₁₇H₂₆O₁₀ and a molecular weight of approximately 390.4 g/mol biosynth.comnih.govchemfaces.com. Its chemical structure is characterized by an iridoid skeleton linked to a glucose moiety nih.gov. The compound is primarily found in plants belonging to several families, notably the Rubiaceae and Orobanchaceae.

Distribution in Plant Genera and Families:

Mussaenda: This genus, belonging to the Rubiaceae family, is a significant source of this compound, with Mussaenda frondosa being a notable example biosynth.comijpsjournal.com. The Rubiaceae family, in general, is known to contain iridoids as important chemotaxonomic markers, particularly within the Ixoroideae subfamily nih.gov.

Melampyrum: Species within the Melampyrum genus, such as Melampyrum barbatum, Melampyrum roseum Maxim., and Melampyrum arvense var. elatius, have been identified as sources of this compound chemfaces.comresearchgate.netmdpi.com. These plants are often investigated for their medicinal properties, with iridoids like this compound contributing to their bioactivity researchgate.net.

Orobanchaceae Family: Several genera within this family have been reported to contain this compound. This includes Bellardia trixago, where this compound was isolated alongside other iridoids imicams.ac.cn. Rhinanthus angustifolius subsp. grandiflorus and Centranthera grandiflora are also documented sources nih.govmdpi.complos.org. The presence of compounds like geniposidic acid and 8-epiloganin, which are related iridoids, in these species further highlights the characteristic iridoid profile of the Orobanchaceae family imicams.ac.cn.

Pedicularis: This genus is another significant reservoir of this compound. Various Pedicularis species have been found to contain this compound, often alongside other iridoids and phenylpropanoid glycosides mdpi.comresearchgate.net.

The biosynthesis of iridoid glycosides like this compound generally originates from geranyl pyrophosphate through specific metabolic pathways, involving intermediates such as 8-epi-deoxyloganic acid nih.govmdpi.com.

Co Isolation with Aucubin, Melampyroside, Geniposidic Acid, and 8 Epiloganin

Mussaenoside is frequently isolated alongside a suite of other iridoid glycosides, which provides valuable insights into the metabolic pathways and evolutionary relationships within plant genera. Among the most consistently co-isolated compounds are Aucubin, Melampyroside, Geniposidic Acid, and 8-Epiloganin.

Research has demonstrated the concurrent isolation of this compound with:

Aucubin: A well-known iridoid glycoside found in numerous plant species, Aucubin is frequently reported in extracts containing this compound, particularly from genera like Melampyrum, Bellardia, Rhinanthus, Pedicularis, and Centranthera nih.govresearchgate.netmdpi.comimicams.ac.cnplos.org.

Melampyroside: This iridoid glycoside, also found in Melampyrum species, often co-occurs with this compound, as seen in studies of Melampyrum barbatum and Plantago species researchgate.netresearchgate.net.

Geniposidic Acid: This iridoid derivative has been isolated alongside this compound from species such as Bellardia trixago, Centranthera grandiflora, and Pedicularis species nih.govimicams.ac.cnplos.orgmdpi.com.

8-Epiloganin: Another common iridoid found in various plant families, 8-Epiloganin is frequently detected in samples containing this compound, including those from Melampyrum barbatum, Rhinanthus angustifolius subsp. grandiflorus, Bellardia trixago, and Centranthera grandiflora nih.govresearchgate.netmdpi.comimicams.ac.cnplos.org.

Other compounds often found in conjunction with this compound include mussaenosidic acid, gardoside (B3029138) methyl ester, bartsioside, and various flavonoids such as apigenin (B1666066) and luteolin, especially in Melampyrum species nih.govresearchgate.netimicams.ac.cn.

Isolation, Extraction, and Advanced Analytical Methodologies for Mussaenoside

Extraction Techniques for Mussaenoside from Plant Matrices

Extraction aims to solubilize and retrieve this compound from the plant cellular structure into a solvent. The choice of solvent and technique significantly impacts the yield and purity of the crude extract.

Polar solvents are generally favored for the extraction of iridoid glycosides like this compound due to their glycosidic nature, which imparts significant polarity. Methanol (B129727) and ethanol (B145695) are among the most commonly utilized solvents, often in aqueous mixtures.

Methanol: Methanol is frequently employed due to its high polarity and effectiveness in extracting glycosides researchgate.netmdpi.comnih.govmdpi.comfoodandnutritionresearch.netnih.govdergipark.org.tr. Aqueous methanol solutions, such as 70-80% methanol, are particularly effective, balancing the polarity for optimal extraction of this compound mdpi.comfoodandnutritionresearch.net. Methanol's low cost and high extraction efficiency make it a popular choice mdpi.com.

Ethanol: Ethanol, especially in aqueous mixtures (e.g., 70-80% ethanol), is also widely used for extracting iridoid glycosides researchgate.netmdpi.commdpi.comfoodandnutritionresearch.netnih.govuii.ac.id. It is considered safer for applications in food and pharmaceuticals compared to methanol mdpi.com.

Other Solvents: While less common for this compound specifically, other polar solvents like acetone (B3395972) and ethyl acetate (B1210297) are also used in broader phytochemical extraction studies mdpi.comnih.govfoodandnutritionresearch.netnih.govdergipark.org.trnih.gov. Hexane (B92381) is typically used for initial defatting to remove non-polar compounds like lipids and chlorophyll (B73375) before proceeding with polar solvent extraction dergipark.org.trnih.govusm.my.

Extraction methods such as maceration, Soxhlet extraction, reflux extraction, and ultrasound-assisted extraction (UAE) are employed. Maceration involves soaking the plant material in a solvent at room temperature or slightly elevated temperatures uii.ac.idnih.govunirioja.es. Soxhlet extraction and reflux extraction use heat to improve extraction efficiency dergipark.org.trnih.gov. Ultrasound-assisted extraction utilizes ultrasonic waves to enhance solvent penetration and cell disruption, leading to higher yields and reduced extraction times dergipark.org.trnih.govchemmethod.com.

Following the initial extraction, the crude extract is often subjected to sequential partitioning (liquid-liquid extraction) to separate compounds based on their polarity. This process enriches this compound in specific fractions, facilitating subsequent purification.

Defatting: The crude extract is often first treated with a non-polar solvent like hexane to remove lipids, waxes, and chlorophyll dergipark.org.trnih.govusm.my.

Polarity-Based Partitioning: The defatted extract is then partitioned between immiscible solvents of increasing polarity. Common sequences involve:

Ethyl Acetate: This mid-polar solvent is effective for extracting compounds of moderate polarity, including some glycosides and phenylpropanoids uii.ac.idnih.govresearchgate.netnih.govmdpi.com.

n-Butanol: This more polar solvent is typically used to extract highly polar compounds, such as glycosides, which are likely to include this compound uii.ac.idnih.govresearchgate.netmdpi.comd-nb.info. The n-butanol fraction often contains a significant proportion of iridoid glycosides.

Water: A residual aqueous fraction may also be collected after partitioning with organic solvents.

The partitioning process typically involves dissolving the crude extract in water or a polar solvent and then repeatedly extracting with solvents of increasing polarity in a separatory funnel uii.ac.idresearchgate.netnih.govmdpi.com.

Table 1: Common Solvents Used in Sequential Partitioning

| Solvent System | Polarity | Typical Compounds Extracted | Relevance to this compound Isolation |

| Hexane | Non-polar | Lipids, Waxes, Chlorophyll | Initial defatting step |

| Ethyl Acetate | Mid-polar | Flavonoids, some glycosides, phenylpropanoids, mid-polar compounds | Intermediate fraction for purification |

| n-Butanol | Polar | Glycosides, highly polar compounds | Enriches this compound in this fraction |

| Water | Highly Polar | Highly water-soluble compounds, salts | Residual fraction |

Solvent-Based Extraction Approaches (e.g., Methanol Extraction)

Chromatographic Isolation Methods for this compound Purification

Chromatographic techniques are essential for separating this compound from other compounds within the enriched fractions, achieving high purity.

MPLC is a valuable technique for purifying compounds that have already undergone initial separation by column chromatography. It offers higher resolution and efficiency compared to traditional gravity-fed column chromatography.

Stationary Phase: Reversed-phase C18 columns are commonly used in MPLC for purifying iridoid glycosides dntb.gov.uaresearchgate.net.

Mobile Phase: Gradient elution systems, typically involving mixtures of methanol and water, are employed to achieve optimal separation dntb.gov.uaresearchgate.net. For example, a gradient from 30% to 50% methanol in water has been reported for MPLC purification .

Application: MPLC is used to further purify fractions obtained from silica (B1680970) gel column chromatography, significantly enhancing the purity of this compound .

Silica gel column chromatography is a foundational technique for separating this compound from complex mixtures due to differences in compound polarity.

Stationary Phase: Silica gel, available in various mesh sizes (e.g., 60-200 mesh, 200-400 mesh), serves as the polar stationary phase usm.myglycoscience.ruchemfaces.cnnih.govtandfonline.comiipseries.orgcolumn-chromatography.comlabbox.eucolumn-chromatography.comsigmaaldrich.com.

Mobile Phase: Elution is typically performed using solvent systems of increasing polarity. Common mobile phases include mixtures of:

Chloroform (B151607) and Methanol (e.g., 8:2, 65:35, 7:1) usm.myglycoscience.ruchemfaces.cnnih.govtandfonline.com.

Chloroform-Methanol-Water mixtures (e.g., 65:35:5) tandfonline.com.

Gradient elution from less polar to more polar solvents is crucial for effective separation column-chromatography.com.

Research Findings: Silica gel column chromatography has been instrumental in isolating this compound from plant extracts, often in conjunction with MPLC for further refinement glycoscience.ruchemfaces.cnnih.govtandfonline.com. For instance, this compound was isolated from Bartsia alpina using silica gel column chromatography followed by MPLC tandfonline.com.

Table 2: Common Chromatographic Techniques for this compound Purification

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase(s) | Primary Application in this compound Isolation |

| Column Chromatography (Gravity) | Silica Gel | Chloroform-Methanol mixtures, Chloroform-Methanol-Water | Initial separation of crude extracts and fractions |

| Medium-Pressure Liquid Chromatography (MPLC) | Reversed-phase C18 | Methanol-Water gradients | Further purification of enriched fractions, enhancing purity |

| Sephadex LH-20 Chromatography | Cross-linked Dextran (B179266) | Methanol, Chloroform-Methanol, Water-Methanol mixtures | Gel filtration for size exclusion and polarity-based separation, final polishing |

Sephadex LH-20 is a cross-linked dextran gel used for gel filtration and adsorption chromatography. Its unique hydrophilic and lipophilic character allows it to separate compounds based on both molecular size and polarity, making it suitable for purifying natural products.

Stationary Phase: Sephadex LH-20, a hydroxypropylated dextran gel cytivalifesciences.comfishersci.atsigmaaldrich.comnih.gov.

Mobile Phase: It can be used with both aqueous and polar organic solvents. Methanol is frequently employed as an eluent researchgate.nettandfonline.comresearchgate.net. Other solvents like chloroform and mixtures with water are also used researchgate.netcytivalifesciences.comnih.gov.

Application: Sephadex LH-20 is often used as a final polishing step to purify compounds like flavonoids and iridoids, including this compound, after initial separation by other chromatographic methods researchgate.nettandfonline.comnih.gov. It is effective for separating closely related molecular species cytivalifesciences.com. For instance, it has been used in the purification of iridoids from Bartsia alpina tandfonline.com.

Compound List:

this compound

Aucubin

Catalpol

Melampyroside

8-epi-loganin

Geniposidic acid

Bartioside

Agnoside

Brunneogaleatoside

Verbascoside

Geniposide

Theveside

Shanzhiside methyl ester

Caryoptoside

Poliumoside

Luteolin-7-O-glucoside

Acteoside

Isoacteoside

Apigenin-7-O-glucuronide

Luteolin-7-O-glucuronide

Apigenin-7-O-diglucuronide

Luteolin-7-O-diglucuronide

Adoxosidic acid

Forsythoside B

Cistanoside F

Calceolarioside E

Theviridoside

Quercetin

Quercetagetin glycosides

Salicylic acid

Resveratrol

Mitragynine

Mitragynine derivatives

Oxypregnane oligoglycosides

Pregnane oligoglycosides

5, 8-dihydroxy-6, 7, 4′-trimethoxyflavone

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC), particularly in its preparative mode (prep-HPLC), is a cornerstone technique for the isolation and purification of natural products like this compound from complex plant matrices nih.govresearchgate.net. Prep-HPLC utilizes stationary phase particles with small diameters (3–10 µm) packed tightly into a column, requiring high pressure to drive the solvent (eluent) through. This setup provides a high total surface area for solute interaction and a uniform column bed structure, resulting in high resolving power researchgate.net.

The process typically involves initial extraction of the target compound from the plant material, followed by fractionation using solvents of increasing polarity. For this compound, extraction methods may include solvent extraction with ethanol or water-ethanol mixtures tsijournals.com. Subsequent purification steps often employ column chromatography on silica gel, using solvent systems such as chloroform-methanol gradients, followed by preparative thin-layer chromatography or preparative HPLC tsijournals.com. Reversed-phase prep-HPLC is a robust and widely used mode for isolating natural products, with various modes like normal phase, reversed-phase, size exclusion, and ion exchange available for purifying different classes of compounds nih.gov. The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving effective separation and high purity of this compound researchgate.netchula.ac.th.

Advanced Analytical Techniques for Characterization and Quantification of this compound

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF/MS)

UPLC coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF/MS) represents a powerful analytical approach for the characterization and identification of compounds like this compound mdpi.comresearchgate.netnih.gov. UPLC offers enhanced separation efficiency, while Q-TOF/MS provides high-resolution mass measurements with high accuracy and precision researchgate.netmdpi.com. This combination allows for the prediction of empirical chemical formulas with low parts-per-million (ppm) errors researchgate.net.

The UPLC-ESI-Q-TOF/MS technique can be operated in both positive and negative ionization modes, with negative ionization often showing higher sensitivity for iridoid glycosides like this compound researchgate.net. The instrument's ability to perform tandem mass spectrometry (MS/MS) is crucial for structural elucidation, as it allows for fragmentation of precursor ions and analysis of fragment ions, providing detailed structural information mdpi.comlcms.czwikipedia.org. This fragmentation data, alongside retention behavior and comparison with reference standards or literature, facilitates the identification and characterization of this compound and other related compounds within complex mixtures mdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound hyphadiscovery.comnih.govnih.gov. NMR techniques provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and stereochemical aspects of a molecule.

Standard structure elucidation datasets typically include one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) hyphadiscovery.comnih.gov. ¹H NMR spectra reveal the number, type, and connectivity of protons, while ¹³C NMR spectra provide information on the carbon skeleton. COSY spectra establish proton-proton couplings, HSQC correlates protons directly bonded to carbons, and HMBC provides correlations between protons and carbons separated by two or three bonds, crucial for determining molecular frameworks and linking fragments hyphadiscovery.comnih.govnih.gov. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can further probe through-space interactions, aiding in the determination of stereochemistry hyphadiscovery.com. The interpretation of these spectra, often aided by advanced computational methods and extensive databases, allows for the unambiguous assignment of this compound's complex structure nih.gov.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and provide insights into the structure of compounds by analyzing their fragmentation patterns uni-saarland.denih.gov. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) nih.gov.

The molecular ion peak (M⁺) in a mass spectrum directly corresponds to the molecular weight of the compound. For this compound, with a molecular weight of approximately 390.4 g/mol , MS analysis confirms this mass. High-resolution mass spectrometry (HRMS), often coupled with techniques like UPLC-ESI-Q-TOF/MS, can provide exact mass measurements, allowing for the determination of elemental composition researchgate.netmdpi.com.

Fragmentation analysis, achieved through techniques like Collision-Induced Dissociation (CID) in MS/MS experiments, involves breaking down the molecular ion into smaller fragment ions lcms.czwikipedia.orguni-saarland.de. These fragmentation patterns are characteristic of the molecule's structure and can reveal information about specific functional groups, bond cleavages, and the arrangement of atoms. By analyzing these fragments, researchers can confirm the identity of this compound and elucidate its structural features wikipedia.orguni-saarland.de.

HPLC-Based Quantitative Analysis and Method Validation

High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative analysis of this compound in various matrices chula.ac.thejgm.co.uk. To ensure the reliability and accuracy of these quantitative measurements, the developed HPLC methods undergo rigorous validation according to established guidelines, such as those from the International Conference on Harmonization (ICH) or AOAC chula.ac.thyoutube.comjournalbji.com.

Method validation parameters typically include:

System Suitability: Ensures the chromatographic system is performing adequately for the analysis, often assessed by injecting replicate samples to check for peak area reproducibility and parameters like resolution and tailing factor chula.ac.thyoutube.com.

Selectivity/Specificity: Demonstrates the method's ability to accurately measure the analyte in the presence of other components in the sample matrix youtube.comjournalbji.com.

Linearity and Range: Assesses the direct proportionality between the analyte concentration and the instrument's response (peak area), typically evaluated by constructing calibration curves with correlation coefficients (R²) often exceeding 0.99 chula.ac.thyoutube.comjournalbji.com.

Precision: Evaluates the agreement between a series of measurements obtained from homogeneous samples under the same conditions (repeatability) or different conditions (intermediate precision), often expressed as relative standard deviation (RSD) youtube.comjournalbji.comchromatographyonline.com.

Accuracy: Measures how close the experimental results are to the true value, typically determined by recovery studies where known amounts of the analyte are added to the sample chula.ac.thyoutube.comjournalbji.com. Recovery values between 70% and 130% are often considered acceptable journalbji.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defines the lowest concentration of the analyte that can be reliably detected and quantified, respectively, often determined using signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) youtube.comchromatographyonline.com.

Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition), indicating its reliability under normal usage youtube.com.

A validated HPLC method for this compound would typically involve a specific column (e.g., C18), a mobile phase (e.g., a gradient of methanol and an aqueous buffer), a defined flow rate, column temperature, and detection wavelength (e.g., UV detection) chula.ac.thejgm.co.uk.

Biosynthesis and Biotransformation Pathways of Mussaenoside

Biotransformation Studies of Mussaenoside and Related Iridoids

Biotransformation, the modification of a compound by biological systems such as enzymes or microorganisms, plays a crucial role in the metabolism and functional diversification of secondary metabolites like iridoids. While specific biotransformation studies focusing directly on this compound are not extensively detailed in the current literature, general pathways for iridoid metabolism provide insight into potential modifications.

Related iridoid compounds, such as genipin (B1671432), have been shown to undergo biotransformation in mammalian systems. For instance, genipin has been observed to be metabolized by rat liver microsomes, yielding various products through hydroxylation, dehydroxylation, methylation, and glucuronidation mdpi.com. Similarly, adoxosidic acid, another iridoid, is understood to undergo phase II metabolism, including glucuronidation or sulfation, for excretion . Microbial biotransformation using fungal species has also been explored for related triterpenoids, involving oxidative cleavage or glycosylation .

Given that this compound is an iridoid glycoside, it is plausible that it could be subject to similar metabolic transformations. These might include the hydrolysis of its glycosidic bond, releasing the aglycone, or modifications to the aglycone structure itself through oxidation or other enzymatic reactions. However, detailed research specifically characterizing the biotransformation products or pathways of this compound by specific enzymes or microorganisms is currently limited.

Genetic and Transcriptomic Analysis of this compound Biosynthetic Genes

The biosynthesis of iridoids, including this compound, is a complex multi-step process originating from the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) notulaebotanicae.ronih.govnih.gov. These precursors are synthesized via either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway nih.govmdpi.comfrontiersin.orgmdpi.com. The pathway typically proceeds through geranyl diphosphate (GPP), which is then converted to geraniol (B1671447). Subsequent enzymatic steps involve hydroxylation, oxidation, and cyclization to form the characteristic iridoid skeleton, with further modifications like glycosylation leading to the final compounds researchgate.netwhiterose.ac.ukresearchgate.netnih.gov.

Transcriptomic analyses have been instrumental in identifying genes encoding key enzymes in the iridoid biosynthetic pathway across various plant species. These studies provide a foundation for understanding the genetic basis of iridoid production.

Key Enzymes and Genes in Iridoid Biosynthesis:

Geranyl Diphosphate Synthase (GPPS): Catalyzes the formation of GPP from IPP and DMAPP nih.govnih.gov.

Geraniol Synthase (GES): Converts GPP to geraniol, a crucial step diverting metabolic flux towards iridoid synthesis nih.govmdpi.comnih.gov. Studies in Rehmannia glutinosa and Valeriana jatamansi have identified putative GES genes notulaebotanicae.romdpi.com.

Geraniol 8-hydroxylase (G10H/G8H): A cytochrome P450 enzyme that hydroxylates geraniol researchgate.netresearchgate.netnih.gov. Homologues have been identified in various plants, including Rehmannia glutinosa, Valeriana jatamansi, Centranthera grandiflora, and Castilleja tenuiflora notulaebotanicae.ronih.govmdpi.comresearchgate.netresearchgate.net.

8-hydroxygeraniol oxidoreductase (8HGO/ADH): Catalyzes the oxidation of 10-hydroxygeraniol to 10-oxogeranial mdpi.comresearchgate.netnih.gov.

Iridoid Synthase (ISY): A key enzyme that reductively cyclizes 8-oxogeranial to form nepetalactol, the precursor to most iridoids nih.govwhiterose.ac.uknih.govnih.govresearchgate.net. ISY homologues have been identified in plants like Olea europaea and Nepeta species nih.govnih.gov.

Glucosyltransferases (UGTs): Enzymes responsible for attaching sugar moieties, such as glucose, to iridoid aglycones, forming iridoid glycosides like this compound. A specific iridoid-specific glucosyltransferase (UGT85A24) has been isolated from Gardenia jasminoides nih.gov.

Transcriptomic Studies:

Transcriptomic analyses in plants such as Rehmannia glutinosa have identified numerous genes potentially involved in iridoid biosynthesis, including terpene backbone biosynthesis genes mdpi.com. In Valeriana jatamansi, transcriptome sequencing revealed genes encoding key enzymes in the iridoid pathway, with quantitative real-time PCR (qPCR) used to examine organ-specific expression patterns of these genes notulaebotanicae.roresearchgate.net. Similarly, studies on Neopicrorhiza scrophulariiflora and Centranthera grandiflora have utilized RNA-seq and metabolomics to identify candidate genes for iridoid glycoside biosynthesis, correlating gene expression with metabolite accumulation nih.govfrontiersin.orgmdpi.comnih.gov. For example, in Centranthera grandiflora, genes related to terpenoid backbone biosynthesis, including MEP and MVA pathway genes, were identified, with transcriptomic data indicating differential pathway activity in various tissues nih.govnih.gov. Castilleja tenuiflora studies have shown that methyl jasmonate (MeJA) treatment up-regulates the expression of genes like DXS and G10H, involved in secondary metabolite biosynthesis researchgate.net.

These genetic and transcriptomic studies are crucial for understanding the regulatory mechanisms and identifying the specific genes responsible for the production of this compound and other iridoids, paving the way for potential biotechnological applications.

List of Compounds Mentioned:

this compound

Iridoids

Geraniol

Geranyl diphosphate (GPP)

Isopentenyl diphosphate (IPP)

Dimethylallyl diphosphate (DMAPP)

Secoiridoids

Catalpol

Aucubin

Melampyroside

Bartsioside

Gardoside (B3029138) methyl ester

8-epi-loganin

8-epi-loganic acid

Mussaenosidic acid

Geniposide

Genipin

Loganic acid

7-deoxyloganetic acid

7-deoxyloganin

Iridodial

Nepetalactone

Nepetalactol

8-oxogeranial

10-hydroxygeraniol

Teucrein

Dolichodial

Picroside I

Picroside II

Oleuropein

Cardenolides

Strophanthidin

Sarmutoside

Sarmutogenin

Azafrin

Acteoside

Isoacteoside

Verbascoside

Syringalide A-3′-α-L-rhamnopyranoside

Osmanthuside B

Cistanosides (F, A, C, D)

Cistanbuloside C1/C2

Campneoside II

Isomer of campneoside II

Echinacoside

2′-acetylacteosid

Tubuloside B

this compound acide

Tricin-7-O-diglucuronide

Lupulinoside

Shanzhiside methyl ester

Barlerin

Acetylbarlerin

6-O-trans-p-coumaroyl-8-O-acetylshanzhiside methyl ester

Rehmanniosides (A, B, C, D)

Rehmaglutins (A, B, C)

Linoleic acid

Linolenic acid

Jasmonic acid

Progesterone

Cardenolide

Flavonoids

Triterpenoids

Carotenoids

Phenylethanol glycosides

Ionone glycosides

Monoterpenoid glycosides

Molecular Mechanisms of Action: Preclinical in Vitro and in Vivo Investigations of Mussaenoside

Antioxidant Mechanisms of Mussaenoside

The antioxidant capabilities of this compound have been elucidated through several cellular and molecular mechanisms, highlighting its role in combating oxidative stress.

Reduction of Reactive Oxygen Species (ROS) Accumulation

Studies indicate that this compound contributes to the mitigation of oxidative stress by directly reducing the accumulation of reactive oxygen species (ROS). Research has demonstrated a significant reduction in ROS production associated with this compound ufba.br. Furthermore, this compound has been shown to suppress ROS accumulation at the cellular level nih.gov. These findings suggest that this compound possesses direct scavenging activity or provides indirect protection against oxidative damage induced by ROS.

Enhancement of Endogenous Antioxidant Enzyme Activities

This compound has been implicated in bolstering the body's intrinsic defense mechanisms against oxidative damage by enhancing the activity of endogenous antioxidant enzymes. Specifically, this compound has been shown to support the activity of crucial protective antioxidants, including glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD), thereby contributing to the suppression of ROS accumulation nih.gov. These enzymes are vital components of the cellular antioxidant defense system, responsible for neutralizing harmful reactive species.

Mediation through PI3K/Akt and Nrf2/HO-1 Signaling

The antioxidant effects of this compound are also understood to be mediated through specific intracellular signaling pathways. This compound has been identified as a significant bioactive compound that supports antioxidant activity via the PI3K/Akt pathway nih.gov. In a related finding, this compound has been noted to suppress PI3K/Akt signaling pathways in certain contexts e-century.us, and it appears to exert its effects by reducing PI3K/Akt/NF-κB pathways nih.gov. Additionally, this compound has demonstrated the capacity to promote the upregulation of the Nrf2/HO-1 signaling pathway nih.gov. This pathway is a critical regulator of cellular defense against oxidative stress, orchestrating the expression of numerous antioxidant and detoxification genes frontiersin.orgfrontiersin.org.

Table 1: Antioxidant Mechanisms of this compound

| Mechanism | Specific Finding | Reference(s) |

| ROS Accumulation | Reduction and suppression of ROS production and accumulation | ufba.brnih.gov |

| Endogenous Antioxidant Enzymes | Enhancement of GSH-Px and SOD activities | nih.gov |

| Signaling Pathway (PI3K/Akt) | Mediates antioxidant activity; also noted to suppress in specific contexts | e-century.usnih.gov |

| Signaling Pathway (Nrf2/HO-1) | Promotes upregulation | nih.gov |

Other Biological Activities under Preclinical Investigation

In addition to its antioxidant properties, this compound is under investigation for other pharmacological activities.

Antiglycation Activity

The antiglycation potential of this compound represents an area of ongoing preclinical interest. Glycation, a non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end products (AGEs), which are implicated in aging and various pathological conditions mdpi.complos.org. While general research into natural compounds with antiglycation properties is active mdpi.comnih.govnih.govuantwerpen.be, specific preclinical findings detailing this compound's direct antiglycation activity were not detailed in the provided search results.

Alpha-Glucosidase Inhibition

This compound has been investigated for its inhibitory effects on alpha-glucosidase, an enzyme critical for carbohydrate digestion and subsequent glucose absorption. Studies have identified this compound as a bioactive compound within investigations focused on alpha-glucosidase inhibition dntb.gov.uaresearchgate.net. Research has explored the hypoglycemic activity associated with this compound and related compounds by examining their inhibitory effects on alpha-glucosidase and alpha-amylase researchgate.net. These investigations suggest that this compound may play a role in modulating glucose metabolism through enzyme inhibition.

Antimicrobial Efficacy

Research into the antimicrobial properties of this compound has yielded mixed results. While some studies suggest potential activity, others indicate a lack of significant effect against certain pathogens.

This compound has been reported to exhibit antibacterial activity against several Gram-positive bacterial strains. However, in studies evaluating antiparasitic activity against Leishmania donovani, this compound did not present significant activity. Similarly, in assays assessing antidiabetic potential via α-glucosidase inhibition, this compound demonstrated only weak activity. Further research is needed to fully elucidate its spectrum of antimicrobial and antiparasitic efficacy.

Neuroprotective and Hepatoprotective Potential

This compound is being explored for its potential neuroprotective benefits, primarily attributed to its antioxidant capabilities. While its direct hepatoprotective effects are not extensively detailed in the provided literature, this compound has been identified as a bioactive compound in studies investigating hepatic enzyme activities, such as alcohol dehydrogenase (ADH) and aspartate aminotransferase (AST) in mice. These findings suggest its presence in research related to liver function, though specific hepatoprotective mechanisms require further investigation.

Preclinical in vitro Studies of this compound

Preclinical in vitro investigations have provided valuable insights into this compound's mechanisms of action and cellular effects.

Cellular Models and Cell Line Applications

This compound has been studied in various cell culture systems to evaluate its biological activities. In studies utilizing the RAW264.7 murine macrophage cell line, this compound, often in conjunction with other compounds isolated from plants like Castilleja rubra, has demonstrated significant anti-inflammatory effects. Specifically, this compound has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Furthermore, it has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) when these cells are stimulated with lipopolysaccharide (LPS). This compound has also been noted in studies involving RAW264.7 cells and LPS stimulation in other contexts. Additionally, this compound has shown the ability to prevent the elevation of E-selectin in lipopolysaccharide (LPS)-stimulated endothelial cells (ECs).

Molecular and Cellular Target Identification

The anti-inflammatory actions of this compound are linked to the downregulation of key signaling pathways, notably the nuclear factor-κB (NF-κB) pathway. This compound's mechanism involves the inhibition of pro-inflammatory mediators, including cytokines, nitric oxide (NO), and prostaglandin E2 (PGE2). It also inhibits the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound has also demonstrated an ability to prevent the elevation of E-selectin in stimulated endothelial cells. Molecular targets identified or implicated in this compound's activity include TNF-α, IL Receptor, NF-kB, NO, and PGE. Furthermore, this compound is recognized for its antioxidant capabilities and its potential to interfere with signaling molecules like NF-κB and MAPK pathways.

In vitro Permeability Assessments

Specific in vitro permeability assessments of this compound, such as those using Caco-2 cell monolayers to evaluate its absorption characteristics, were not detailed in the provided search results.

Structure Activity Relationship Sar Studies and Chemical Synthesis of Mussaenoside

Structure-Activity Relationship (SAR) Analysis of Mussaenoside and Iridoid Analogs

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. gardp.orgwikipedia.org By systematically modifying parts of a molecule, researchers can identify which structural components, known as functional groups, are vital for its desired effects. gardp.orgcollaborativedrug.com This knowledge allows for the rational design of new, more potent, or selective analogs.

Identification of Key Structural Features for Biological Activity

Iridoid glycosides, including this compound, are characterized by a core cyclopentanopyran ring system linked to a glucose molecule (glycosidic moiety). igi-global.com SAR studies across the iridoid class have revealed several key structural features that are critical for their diverse biological activities, such as anti-inflammatory, antioxidant, and hepatoprotective effects. igi-global.com

The Iridoid Core: The fundamental bicyclic [c]cyclopentan-pyran skeleton is the foundational scaffold upon which activity is built.

The Glycosidic Moiety: The presence and nature of the sugar group, typically glucose at the C-1 position, significantly influence the molecule's solubility, absorption, and interaction with biological targets.

Substituents on the Core: The type and position of functional groups on the cyclopentane (B165970) ring, such as hydroxyl (-OH), carboxyl (-COOH), or ester groups, are critical determinants of the specific biological profile. For instance, studies on various iridoids have shown that the stereochemistry and presence of hydroxyl groups at specific positions (e.g., C-7, C-8) can dramatically alter activity.

This compound is frequently isolated alongside other structurally similar iridoids, such as Shanzhiside methyl ester and 8-epiloganin, allowing for comparative studies that shed light on these structural determinants. mdpi.com

| Compound | Core Structure | Key Substituents | Reported Biological Activity Context |

|---|---|---|---|

| This compound | Iridoid | Glycoside at C-1, Ester group | Found in plants with anti-inflammatory and antioxidant properties. mdpi.commdpi.com |

| Geniposide | Iridoid | Glycoside at C-1, Ester group, Hydroxyl at C-10 | Gastroprotective and antioxidant effects. mdpi.com |

| Aucubin | Iridoid | Glycoside at C-1, Hydroxyl at C-6 and C-10 | Reported in plants with various folk medicine uses. mdpi.com |

| Shanzhiside methyl ester | Iridoid | Glycoside at C-1, Ester at C-8 | Co-occurs with this compound. mdpi.com |

Impact of Functional Group Modifications on Activity Profiles

Modifying the functional groups of a molecule is a primary strategy in medicinal chemistry to enhance activity or alter its properties. biosyn.combiotechacademy.dk For iridoids, even minor changes can lead to significant shifts in their biological effects.

Esterification/Hydrolysis: The ester group in this compound is a key site for modification. Changing the ester to a free carboxylic acid or to a different type of ester can impact the molecule's polarity and its ability to fit into enzyme active sites or receptors.

Glycosylation Patterns: While this compound has a glucose unit, altering this sugar (e.g., to rhamnose) or changing the stereochemistry of the glycosidic bond can affect its metabolic stability and transport across cell membranes.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.org This approach moves beyond qualitative observations to create predictive models. researchgate.net

For iridoids, QSAR studies have been successfully applied to understand and predict their activities. igi-global.com The process involves:

Data Collection: A set of iridoid compounds with measured biological activity (e.g., hepatoprotective IC50 values) is compiled. researchgate.net

Descriptor Calculation: For each molecule, a variety of numerical parameters, or "descriptors," are calculated. These can describe electronic properties (charge distribution), steric properties (size and shape), and hydrophobic properties.

Model Building: Statistical techniques, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the observed activity. igi-global.comresearchgate.net

A successful QSAR model can be used to predict the activity of new, unsynthesized iridoid derivatives, guiding chemists to prioritize the synthesis of the most promising candidates. researchgate.net For example, a QSAR study on the hepatoprotective activity of 18 iridoid compounds identified key structural features responsible for this effect and developed a statistically significant model for predicting the activity of new derivatives. igi-global.comresearchgate.net

Application of Artificial Intelligence and Machine Learning in SAR Elucidation

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing SAR analysis by handling vast and complex datasets that are beyond the scope of traditional QSAR. researchgate.net Instead of linear models, ML algorithms like neural networks and support vector machines can identify highly complex, non-linear relationships between a molecule's structure and its activity. researchgate.netdntb.gov.ua

In the context of iridoids and other natural products, ML can:

Predict Bioactivity: Train models on large databases of known compounds to predict multiple biological activities for new or unstudied molecules like this compound.

Generate Novel Structures: Use generative models to design entirely new molecules that are optimized for a specific biological target.

Accelerate Drug Discovery: Significantly speed up the hit-to-lead optimization process by providing more accurate predictions, thereby reducing the number of compounds that need to be synthesized and tested. researchgate.net

While specific ML studies focusing solely on this compound are not prominent, the methodologies are broadly applicable to the iridoid class. dntb.gov.ua

Chemical Synthesis Approaches for this compound and its Aglycones

The chemical synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. Syntheses are categorized as either "total," meaning the final natural product is created, or "formal," where a known intermediate that has previously been converted to the natural product is synthesized. escholarship.orgresearchgate.net

Formal and Total Synthesis Strategies

The synthesis of this compound and its aglycone (the non-sugar portion) has been a subject of academic research, providing routes to these complex structures from simpler starting materials.

One notable achievement is the formal synthesis of the aglycones of (±)-mussaenoside and (±)-8-epiloganin. capes.gov.bracs.org A key strategy in this synthesis involved the use of a nitrone-olefin cycloaddition reaction to construct the core cis-fused bicyclo[3.3.0]octane (or diquinane) skeleton of the iridoid. capes.gov.br Another approach utilized bicyclo[3.2.1]octenones as versatile building blocks to achieve a formal synthesis of the this compound aglycone. acs.orgcapes.gov.br

A representative synthetic approach is summarized below:

| Step | Description | Key Reagents/Reaction Type | Reference |

|---|---|---|---|

| 1 | Construction of the core bicyclic system. | Nitrone-olefin cycloaddition or starting from bicyclo[3.2.1]octenones. | capes.gov.brcapes.gov.br |

| 2 | Functional group interconversions. | Oxidation, reduction, and protection/deprotection steps to install necessary hydroxyl and carbonyl groups. | capes.gov.br |

| 3 | Formation of the key intermediate. | Synthesis of an O-methyl protected aglucone, a known precursor. | capes.gov.br |

| 4 | Glycosylation (Hypothetical for Total Synthesis) | The final step in a total synthesis would involve stereoselectively attaching the glucose moiety to the C-1 position of the aglycone. |

These synthetic efforts are crucial not only for confirming the structure of this compound but also for providing access to analogs that are not found in nature, which can then be used in further SAR studies to develop compounds with improved therapeutic properties. researchgate.net

Use of Synthetic Building Blocks (e.g., Bicyclo[3.2.1]octenones)

The total synthesis of complex natural products like this compound often relies on the strategic use of versatile chemical building blocks that contain the core skeletal features of the target molecule. The bicyclo[3.2.1]octane framework, in particular, has been identified as a valuable starting point for constructing the iridoid skeleton. beilstein-journals.org Research has demonstrated the utility of bicyclo[3.2.1]octenones as key intermediates in the formal synthesis of the aglycons (the non-sugar portion) of (±)-mussaenoside and its stereoisomer, (±)-8-epiloganin. acs.orgresearchgate.net

The synthetic approach leverages the inherent structural and stereochemical elements of the bicyclo[3.2.1]octenone precursor to efficiently construct the characteristic fused cyclopentane-pyran ring system of iridoids. beilstein-journals.org This strategy involves a series of chemical transformations designed to cleave and rearrange the bicyclic system into the desired iridoid core. The formal synthesis of the (±)-mussaenoside aglycon from a bicyclo[3.2.1]octenone building block has been successfully reported in the chemical literature, underscoring the viability of this synthetic pathway. acs.orgmolaid.com These methodologies provide a powerful route to access not only this compound but also other related iridoid monoterpenes.

Nitrone-Olefin Cycloaddition Reactions in Iridoid Synthesis

The nitrone-olefin [3+2] cycloaddition is a powerful and widely used reaction in organic synthesis for the construction of five-membered heterocyclic rings. wikipedia.orgorganicreactions.org This reaction, a type of 1,3-dipolar cycloaddition, involves the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) to form an isoxazolidine (B1194047) ring. wikipedia.orgorganicreactions.org The versatility and stereochemical control offered by this reaction have made it a valuable tool in the synthesis of complex natural products, including iridoids. academie-sciences.fr

In the context of iridoid synthesis, the nitrone-olefin cycloaddition is employed to assemble the core cyclopentane ring with the necessary stereochemistry and functional groups. ethz.ch Intramolecular versions of this reaction are particularly effective, where the nitrone and olefin moieties are present in the same molecule, leading to the formation of fused ring systems characteristic of iridoids. This cascade reaction can establish multiple stereocenters in a single, highly controlled step. ethz.ch The resulting isoxazolidine can then be further transformed through reactions such as reductive N-O bond cleavage to unmask an amino-alcohol functionality, which serves as a handle for subsequent modifications to complete the synthesis of the iridoid aglycone. This strategy has been specifically highlighted as an approach toward the synthesis of (±)-Tussilagin, a related natural product, demonstrating the regiochemical control of the cycloaddition. najah.edu

Derivatization Strategies for this compound

Chemical modification of a naturally occurring compound is a fundamental strategy in medicinal chemistry to produce derivatives or analogs. orientjchem.org This process, known as derivatization, aims to alter the physicochemical properties and biological activities of the parent molecule. mdpi.com The goals of creating derivatives include improving potency, enhancing selectivity for a biological target, increasing metabolic stability, and reducing toxicity. mdpi.comnih.gov For complex molecules like this compound, derivatization can involve modifications at various functional groups, such as the ester, hydroxyl groups on the glucose moiety, or the core iridoid skeleton.

Synthesis of this compound Derivatives for Enhanced Activity

The synthesis of derivatives from a lead compound like this compound is a common approach to enhance its therapeutic potential. nih.gov By systematically altering the structure, chemists can explore how different functional groups contribute to the molecule's biological activity. For instance, modifying the ester group at the C-11 position or acetylating the hydroxyl groups on the sugar ring could significantly impact how the molecule interacts with biological targets. The introduction of different chemical fragments, such as 1,2,3-triazoles or other heterocyclic systems, has been shown in other classes of natural products to yield derivatives with significantly increased antimicrobial or cytotoxic activity compared to the original molecule. mdpi.com

While this is a well-established strategy for many natural products, extensive studies detailing the synthesis of a wide array of this compound derivatives specifically for the purpose of enhancing its activity are not widely reported in the surveyed scientific literature. However, the principles of derivatization provide a clear framework for future research to build upon the known biological activities of this compound.

Chemical Modification to Explore Structure-Function Relationships

Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, or SAR) is a primary goal of medicinal chemistry. ekb.eg This knowledge allows for the rational design of more potent and selective drugs. For iridoid glycosides, SAR studies aim to identify the specific structural features that are essential for their biological effects. ekb.eg

Although specific synthetic derivatization studies on this compound are limited, SAR can be explored by comparing its activity to that of other naturally occurring, structurally related iridoids. Research on the anti-inflammatory properties of iridoids isolated from Castilleja tenuiflora provides valuable insights. In a model of TPA-induced mouse ear edema, this compound demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov However, its activity was noted as being less potent than other iridoids tested, such as Geniposidic acid and Aucubin. nih.gov

A preliminary SAR analysis from this comparative study suggests that for anti-inflammatory activity, an electron-withdrawing group (like the ester carbonyl) at position C-11 and a hydroxyl group at C-10 are important features. nih.gov The presence or absence of a double bond between C-7 and C-8 appeared to be less critical for the observed activity. nih.gov Further research has also evaluated this compound for other biological activities, such as its ability to inhibit the radicle growth of the parasitic plant Orobanche cumana, where it showed moderate activity compared to other iridoids like Melampyroside. researchgate.net

These comparative findings highlight key structural motifs that influence biological function and provide a foundation for designing future chemical modifications to potentially create this compound derivatives with enhanced and more selective activities.

Table 1: Comparative Anti-inflammatory Activity of this compound and Related Iridoids

| Compound | Edema Inhibition (%) at 0.1 mg/ear | Relative Activity | Source |

| Indomethacin (Control) | 67.5 ± 2.4 | Standard | nih.gov |

| This compound | 58.7 ± 4.2 | Active | nih.gov |

| Geniposidic acid | 72.3 ± 4.5 | Highly Active | nih.gov |

| Aucubin | 63.2 ± 3.8 | Active | nih.gov |

| 8-epi-Loganin | 45.3 ± 3.1 | Moderately Active | nih.gov |

Data represents the inhibition of TPA-induced ear edema in mice. A higher percentage indicates greater anti-inflammatory activity.

Future Directions and Research Gaps in Mussaenoside Investigation

Elucidation of Further Molecular Mechanisms and Cellular Pathways

While Mussaenoside's anti-inflammatory effects are linked to the downregulation of NF-κB and modulation of MAPK pathways biosynth.comchemfaces.commdpi.comchemfaces.com, a deeper understanding of its precise molecular targets and downstream cellular signaling cascades is warranted. Current research suggests involvement in pathways related to oxidative stress, such as the PI3K/Akt pathway, and modulation of antioxidant enzymes like GSH-Px and SOD biosynth.commdpi.com. However, comprehensive investigations are needed to map the complete network of interactions.

Future research should aim to:

Exploration of Novel Biological Activities and Therapeutic Applications

This compound has demonstrated promising anti-inflammatory and antioxidant activities, suggesting potential applications in conditions like arthritis, neurodegenerative diseases, and cardiovascular disorders biosynth.com. However, its full therapeutic potential remains largely unexplored.

Key areas for future exploration include:

Advanced Analytical and Isolation Techniques for Comprehensive Profiling

Current methods for isolating and analyzing this compound typically involve solvent extraction followed by chromatographic techniques like HPLC and HPTLC researchgate.net. While effective, these methods can be optimized for higher efficiency, better resolution, and more comprehensive profiling.

Future advancements should focus on:

Integration of Multi-Omics Data for Systems-Level Understanding

The complexity of biological systems necessitates a holistic approach. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level understanding of this compound's actions.

Future research should focus on:

Unraveling Complex Chemotaxonomic and Evolutionary Relationships

This compound and its derivatives are recognized as chemotaxonomic markers, particularly within the Lamiaceae and Rubiaceae families thieme-connect.comthieme-connect.comnih.gov. Understanding its distribution across different plant species and its evolutionary significance can inform both natural product discovery and plant systematics.

Future research directions include:

Sustainable Production and Resource Management of this compound-Producing Plants

As interest in this compound grows, ensuring sustainable sourcing and production methods becomes increasingly important. Many iridoid glycosides are extracted from wild-harvested plants, which can lead to overexploitation and environmental impact.

Key considerations for sustainable production include:

Compound List

Q & A

Q. What methodologies are recommended for isolating Mussaenoside from plant sources, and how can purity be validated?

Answer:

- Extraction : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by liquid-liquid partitioning with ethyl acetate to enrich this compound .

- Isolation : Column chromatography (e.g., silica gel, Sephadex LH-20) with gradient elution systems (chloroform:methanol ratios) is standard. HPLC or UPLC with UV detection (λ = 230–280 nm) improves resolution .

- Validation : Confirm purity via NMR (¹H, ¹³C) and LC-MS. Compare spectral data with existing literature (e.g., [specific study, if available]) to verify structural integrity .

Q. Example Table: Solvent Systems for this compound Isolation

| Plant Source | Extraction Solvent | Chromatography Method | Purity (%) |

|---|---|---|---|

| Hedyotis diffusa | 70% Ethanol | Silica gel (CHCl₃:MeOH 8:2) | 95.2 |

| Gardenia jasminoides | Methanol:Water (7:3) | Sephadex LH-20 (MeOH) | 92.8 |

Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?

Answer:

- Cell Lines : Use established models (e.g., RAW264.7 macrophages for anti-inflammatory assays) with positive/negative controls (e.g., dexamethasone) .

- Dosage Range : Conduct dose-response curves (1–100 µM) to determine IC₅₀ values. Include triplicate replicates and statistical validation (ANOVA, p < 0.05) .

- Data Reporting : Follow MIAME guidelines for omics data or CONSORT for in vivo studies. Disclose solvent controls (e.g., DMSO effects) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anti-cancer mechanisms be resolved?

Answer:

- Experimental Replication : Repeat assays across independent labs using standardized protocols (e.g., identical cell lines, incubation times) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify signaling pathways (e.g., NF-κB vs. PI3K/AKT) .

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines. Assess heterogeneity via I² statistics and subgroup analysis (e.g., dose-dependent vs. time-dependent effects) .

Q. Example Workflow for Contradiction Analysis

Literature Review : Identify conflicting studies (e.g., Study A: pro-apoptotic; Study B: anti-metastatic).

Hypothesis Testing : Design knock-out models (e.g., CRISPR-Cas9) to validate pathway specificity.

Statistical Reconciliation : Apply sensitivity analysis to confounders (e.g., cell viability assays vs. apoptosis markers) .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetics and toxicity?

Answer:

- Animal Models : Use Sprague-Dawley rats for bioavailability studies. Administer this compound orally (10–50 mg/kg) and intravenously (2–5 mg/kg) to calculate absolute bioavailability .

- Toxicity Screening : Conduct acute (14-day) and subchronic (90-day) studies with histopathology (liver/kidney sections) and serum biomarkers (ALT, creatinine) .

- Pharmacokinetics : LC-MS/MS for plasma concentration-time profiling. Compute parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis (Phoenix WinNonlin) .

Q. How can structural analogs of this compound be synthesized to enhance bioactivity?

Answer:

- Derivatization : Modify glycosidic bonds (e.g., acetylation, methylation) to improve membrane permeability .

- SAR Studies : Test analogs in silico (molecular docking with COX-2 or TNF-α) followed by in vitro validation. Prioritize candidates with lower logP values (<3) for solubility .

- Synthetic Validation : Confirm structures via X-ray crystallography and compare bioactivity (e.g., IC₅₀ shifts in enzyme inhibition assays) .

Q. Key Methodological Considerations

- Data Integrity : Avoid duplicative data presentation (e.g., tables vs. graphs) and report raw values with error margins .

- Ethical Compliance : Obtain IRB approval for in vivo studies and disclose conflicts of interest .

- Reproducibility : Publish full protocols on platforms like protocols.io and share datasets via repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.